molecular formula C12H24N2O2 B112052 4-(2-Boc-aminoethyl)piperidine CAS No. 165528-81-4

4-(2-Boc-aminoethyl)piperidine

Cat. No. B112052
CAS RN: 165528-81-4
M. Wt: 228.33 g/mol
InChI Key: RQRMFFGCUUGYPC-UHFFFAOYSA-N
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Description

“4-(2-Boc-aminoethyl)piperidine” is a chemical compound with the empirical formula C12H24N2O2 . It is used in various research and development applications .


Molecular Structure Analysis

The molecular structure of “4-(2-Boc-aminoethyl)piperidine” is characterized by an average mass of 228.331 Da and a monoisotopic mass of 228.183777 Da . The molecule includes freely rotating bonds, H bond acceptors, and H bond donors .


Physical And Chemical Properties Analysis

“4-(2-Boc-aminoethyl)piperidine” has a density of 1.0±0.1 g/cm^3, a boiling point of 337.3±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has a molar volume of 234.9±3.0 cm^3 .

Scientific Research Applications

Pharmacology

4-(2-Boc-aminoethyl)piperidine: plays a crucial role in pharmacology as a building block for the synthesis of various pharmacologically active compounds. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antidepressant properties . The compound’s structure allows for the development of novel drugs with improved efficacy and reduced side effects.

Material Science

In material science, 4-(2-Boc-aminoethyl)piperidine is utilized in the creation of new materials with potential applications in drug delivery systems and bioengineering . Its chemical properties enable the formation of polymers and composites that can be used for targeted therapies and regenerative medicine.

Chemical Synthesis

This compound serves as an intermediate in chemical synthesis, facilitating the production of complex molecules through reactions such as hydrogenation, cyclization, and amination . It is particularly valuable in the synthesis of piperidine derivatives, which are prevalent in many pharmaceuticals.

Analytical Chemistry

In analytical chemistry, 4-(2-Boc-aminoethyl)piperidine is used as a standard or reference compound in various analytical methods . Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical procedures.

Life Sciences

The life sciences sector employs 4-(2-Boc-aminoethyl)piperidine in research related to biological systems and organisms . It is used in the study of biochemical processes and the development of life science tools that aid in understanding cellular mechanisms.

Drug Design

4-(2-Boc-aminoethyl)piperidine: is instrumental in drug design, where it is used to create novel drug candidates . Its versatility allows for the exploration of new therapeutic agents, particularly in the design of piperidine-based drugs that target specific receptors or enzymes.

Safety and Hazards

“4-(2-Boc-aminoethyl)piperidine” is classified as a combustible solid . It is considered hazardous and can cause severe skin burns and eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-(2-piperidin-4-ylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-6-10-4-7-13-8-5-10/h10,13H,4-9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRMFFGCUUGYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363537
Record name 4-(2-BOC-AMINOETHYL)PIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Boc-aminoethyl)piperidine

CAS RN

165528-81-4
Record name 4-(2-BOC-AMINOETHYL)PIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Aminoethyl)piperidine, 4-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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